molecular formula C16H21NO4S B2559799 N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide CAS No. 2034332-07-3

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide

Cat. No. B2559799
CAS RN: 2034332-07-3
M. Wt: 323.41
InChI Key: GWQPMLKZMXAPQG-UHFFFAOYSA-N
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Description

“N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They have a wide range of applications, including in the manufacture of dyes and pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving “N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide” would depend on the specific conditions and reagents used. Sulfonamides, in general, can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Photodynamic Therapy (PDT)

Organic Electronics and Optoelectronics

Materials Science and Crystal Engineering

Environmental Applications

Quantum Science and Technology

Mechanism of Action

The mechanism of action would depend on the specific application of “N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide”. For example, sulfonamide antibiotics work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Sulfonamides, for example, can cause allergic reactions in some individuals .

Future Directions

The future directions for research on “N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical drug, further studies could focus on its efficacy, safety, and mechanism of action .

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-16(21-3,12-20-2)11-17-22(18,19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQPMLKZMXAPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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